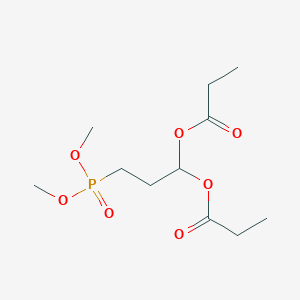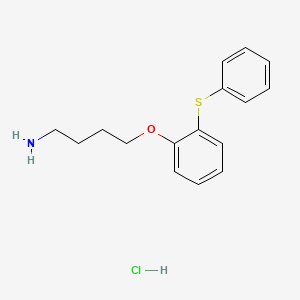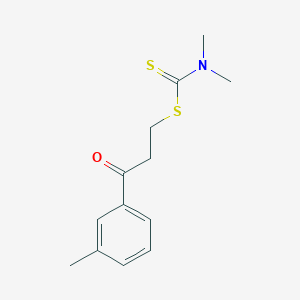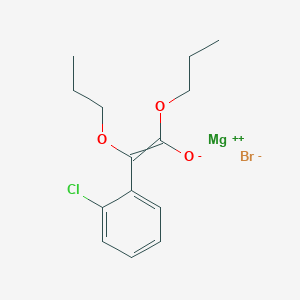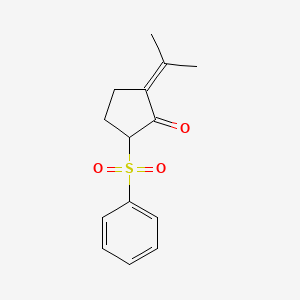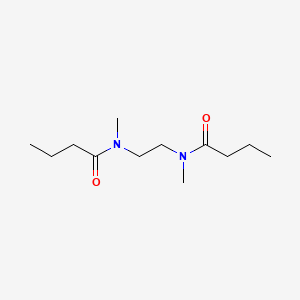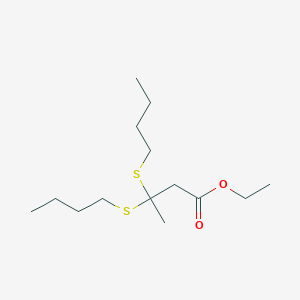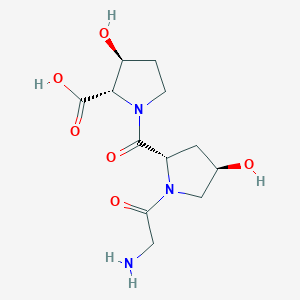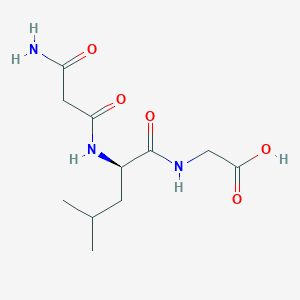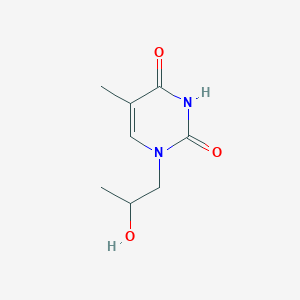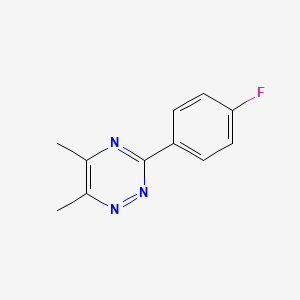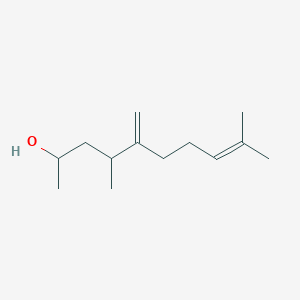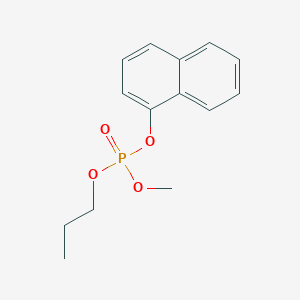
Methyl naphthalen-1-yl propyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl naphthalen-1-yl propyl phosphate is an organophosphorus compound that features a naphthalene ring substituted with a methyl group and a propyl phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl naphthalen-1-yl propyl phosphate typically involves the reaction of naphthalen-1-yl phosphine with methyl propyl phosphate under controlled conditions. The reaction is often catalyzed by transition metals such as rhodium or palladium to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: Methyl naphthalen-1-yl propyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphate group to phosphine.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, introducing different functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
Methyl naphthalen-1-yl propyl phosphate has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of methyl naphthalen-1-yl propyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Naphthalen-1-yl phosphine: Shares the naphthalene ring but lacks the phosphate group.
Methyl naphthalen-1-yl phosphate: Similar structure but without the propyl group.
Propyl naphthalen-1-yl phosphate: Similar structure but without the methyl group
Uniqueness: Methyl naphthalen-1-yl propyl phosphate is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the methyl and propyl phosphate groups enhances its versatility in various applications .
Properties
CAS No. |
61911-60-2 |
|---|---|
Molecular Formula |
C14H17O4P |
Molecular Weight |
280.26 g/mol |
IUPAC Name |
methyl naphthalen-1-yl propyl phosphate |
InChI |
InChI=1S/C14H17O4P/c1-3-11-17-19(15,16-2)18-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,3,11H2,1-2H3 |
InChI Key |
NSRJUBQBNOZKGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(OC)OC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


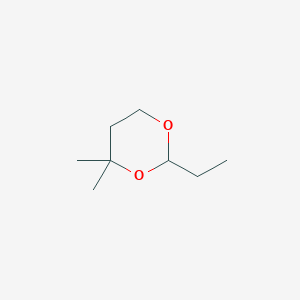
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzene-1-sulfonyl chloride](/img/structure/B14550553.png)
